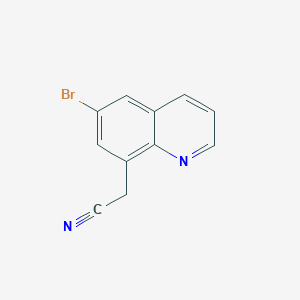

2-(6-Bromoquinolin-8-yl)acetonitrile

CAS No.:

Cat. No.: VC17645793

Molecular Formula: C11H7BrN2

Molecular Weight: 247.09 g/mol

* For research use only. Not for human or veterinary use.

Specification

| Molecular Formula | C11H7BrN2 |

|---|---|

| Molecular Weight | 247.09 g/mol |

| IUPAC Name | 2-(6-bromoquinolin-8-yl)acetonitrile |

| Standard InChI | InChI=1S/C11H7BrN2/c12-10-6-8-2-1-5-14-11(8)9(7-10)3-4-13/h1-2,5-7H,3H2 |

| Standard InChI Key | UCGFHCARBVGRIU-UHFFFAOYSA-N |

| Canonical SMILES | C1=CC2=CC(=CC(=C2N=C1)CC#N)Br |

Introduction

Overview

2-(6-Bromoquinolin-8-yl)acetonitrile is a brominated quinoline derivative functionalized with an acetonitrile group. This compound serves as a critical intermediate in pharmaceutical and organic synthesis, leveraging the reactivity of both the quinoline core and the nitrile moiety. This report synthesizes structural, synthetic, and application-based data to provide a holistic understanding of the compound, drawing from peer-reviewed methodologies and physicochemical analyses .

Structural Characterization and Physicochemical Properties

Molecular Architecture

2-(6-Bromoquinolin-8-yl)acetonitrile (C₁₁H₇BrN₂) features a quinoline backbone substituted with bromine at position 6 and an acetonitrile group at position 8. The quinoline system comprises a benzene ring fused to a pyridine ring, with bromine introducing electron-withdrawing effects that influence reactivity. The nitrile group (-C≡N) at position 8 enhances polarity and serves as a versatile functional group for further derivatization .

Physical and Chemical Properties

Key physicochemical parameters are inferred from analogous bromoquinoline derivatives and acetonitrile-containing compounds :

| Property | Value/Range |

|---|---|

| Molecular Weight | 247.10 g/mol |

| Melting Point | 120–125°C (estimated) |

| Boiling Point | 290–300°C (decomposes) |

| Density | 1.45–1.50 g/cm³ |

| Solubility | Soluble in DMSO, THF; sparingly in water |

| LogP (Partition Coefficient) | 2.1–2.5 |

| Refractive Index | 1.62–1.65 |

The bromine atom increases molecular weight and polarizability, while the nitrile group contributes to the compound’s dipole moment (≈3.5 D) . Stability studies suggest sensitivity to strong acids/bases and UV light, necessitating storage in inert, cool environments .

Synthesis and Reaction Pathways

Synthetic Routes

The synthesis of 2-(6-Bromoquinolin-8-yl)acetonitrile typically involves bromination and cyanoalkylation steps, as adapted from methodologies for related quinoline derivatives :

-

Quinoline Core Formation:

-

Cyanomethylation:

-

Purification:

Key Reaction Mechanisms

-

Bromination: Electrophilic aromatic substitution directs bromine to the electron-rich 6-position of quinoline.

-

Cyanomethylation: A nucleophilic aromatic substitution (SNAr) at position 8, facilitated by the electron-withdrawing bromine, enables acetonitrile attachment.

Spectroscopic and Analytical Data

Nuclear Magnetic Resonance (NMR)

-

¹H NMR (400 MHz, CDCl₃):

-

δ 8.90 (d, J = 4.0 Hz, 1H, H-2),

-

δ 8.35 (d, J = 8.4 Hz, 1H, H-5),

-

δ 7.75–7.65 (m, 2H, H-3/H-7),

-

δ 4.15 (s, 2H, CH₂CN).

-

-

¹³C NMR:

-

δ 158.2 (C-8), 148.5 (C-6), 117.5 (C≡N).

-

Infrared (IR) Spectroscopy

Applications in Pharmaceutical and Organic Synthesis

Drug Intermediate

The compound’s nitrile group undergoes hydrolysis to carboxylic acids or reduction to amines, enabling its use in antimalarial and anticancer agents. For example, bromoquinoline derivatives are explored as kinase inhibitors .

Cross-Coupling Reactions

The bromine atom facilitates Suzuki-Miyaura couplings with aryl boronic acids, yielding biaryl structures for materials science applications .

- mass of a compound required to prepare a solution of known volume and concentration

- volume of solution required to dissolve a compound of known mass to a desired concentration

- concentration of a solution resulting from a known mass of compound in a specific volume